

Synthesis and Characterization of 2-Cyano-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2-cyano-N-cyclopropylacetamide** (2CCPA), a versatile cyanoacetamide derivative. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and characterization. All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of 2-Cyano-N-cyclopropylacetamide

The synthesis of **2-cyano-N-cyclopropylacetamide** is typically achieved through the amidation of a cyanoacetate derivative with cyclopropylamine. This reaction is a nucleophilic acyl substitution where the amino group of cyclopropylamine attacks the electrophilic carbonyl carbon of the cyanoacetate, leading to the formation of the corresponding amide.[\[1\]](#)[\[2\]](#)

Experimental Protocol

A common synthetic route involves the reaction of ethyl cyanoacetate with cyclopropylamine.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Cyclopropanamine[\[3\]](#)[\[4\]](#)
- Ethyl cyanoacetate[\[3\]](#)[\[4\]](#)

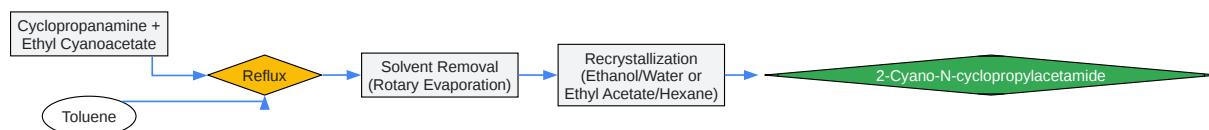
- Suitable solvent (e.g., Toluene)[1]

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[1]
- Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.[1]
- Heat the reaction mixture to reflux with vigorous stirring.[1]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
- Once the reaction is complete, allow the mixture to cool to room temperature.[1]
- Remove the solvent under reduced pressure using a rotary evaporator.[1]
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **2-cyano-N-cyclopropylacetamide** as a solid.[1]
- Dry the purified product under vacuum to remove any residual solvent.[1]

The reported yield for this synthesis is approximately 95%. [4]

Synthesis Workflow



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Caption: Chemical synthesis workflow for **2-cyano-N-cyclopropylacetamide**.

Characterization of 2-Cyano-N-cyclopropylacetamide

The synthesized **2-cyano-N-cyclopropylacetamide** is characterized using various spectroscopic and physical methods to confirm its identity, purity, and structure.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physical Properties

The physical properties of **2-cyano-N-cyclopropylacetamide** are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
Boiling Point	363.7±21.0 °C (Predicted) [6]
Density	1.14±0.1 g/cm ³ (Predicted) [6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound. The following techniques are employed:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of 2CCPA is typically recorded using a Perkin Elmer FT-IR Spectrophotometer in the scan region of 4000–500 cm^{−1}. The sample is prepared as a KBr pellet.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in the range of 200–500 nm.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-cyano-N-cyclopropylacetamide**.

Table 1: FT-IR Spectral Data

Wavenumber (cm ^{−1})	Assignment
3295	N-H stretching
3085	C-H stretching (cyclopropyl)
2927	CH ₂ stretching (aliphatic)
2256	C≡N stretching
1645	C=O stretching (Amide I)
1550	N-H bending (Amide II)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 2: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.35	d	1H	NH
3.55	s	2H	CH_2
2.60	m	1H	CH (cyclopropyl)
0.65	m	2H	CH_2 (cyclopropyl)
0.45	m	2H	CH_2 (cyclopropyl)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 3: ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
163.5	C=O (amide)
117.0	$\text{C}\equiv\text{N}$
25.0	CH_2 (aliphatic)
22.5	CH (cyclopropyl)
6.5	CH_2 (cyclopropyl)

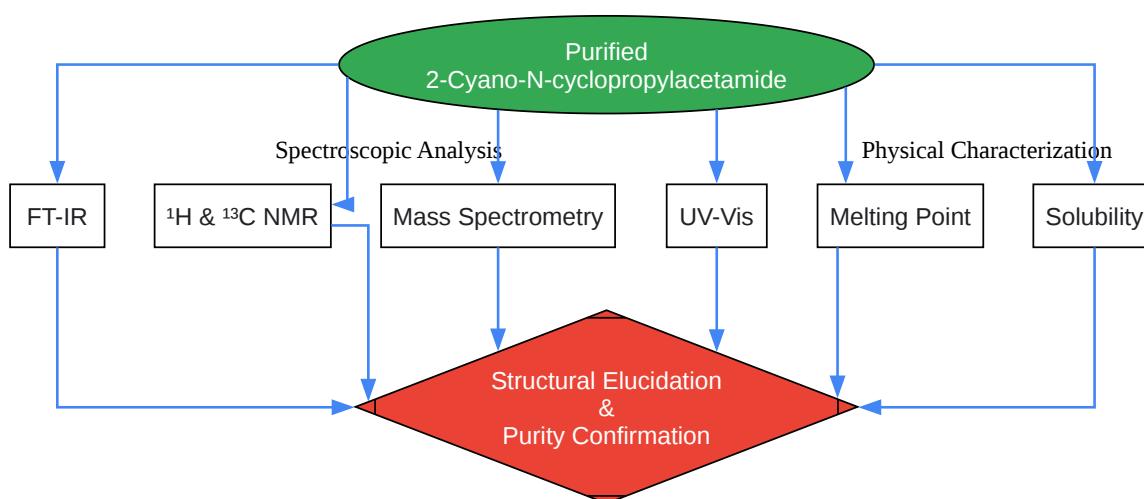
Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 4: Mass Spectrometry Data

m/z	Assignment
125.07	$[\text{M}+\text{H}]^+$

Note: The data presented is based on the calculated monoisotopic mass.

Characterization Workflow



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Caption: Workflow for the characterization of **2-cyano-N-cyclopropylacetamide**.

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